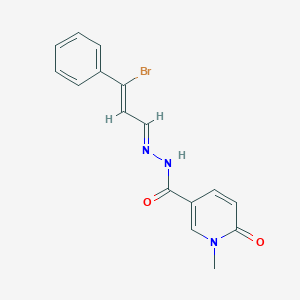![molecular formula C18H29NO B4982931 1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine](/img/structure/B4982931.png)
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine, also known as Y-27632, is a selective inhibitor of Rho-associated protein kinases (ROCKs). ROCKs are involved in various cellular processes, including cell shape, adhesion, and motility. Y-27632 has been widely used in scientific research to investigate the role of ROCKs in various physiological and pathological conditions.
Wirkmechanismus
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine selectively inhibits ROCKs by binding to the ATP-binding site of the kinase domain. This results in the inhibition of downstream signaling pathways, including the myosin light chain phosphatase pathway. The inhibition of ROCKs leads to changes in cellular processes, including cell shape, adhesion, and motility.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, reduce blood pressure in animal models of hypertension, and improve neurological function in animal models of stroke. This compound has also been shown to promote the survival and differentiation of stem cells in culture.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine has several advantages for lab experiments. It is a highly selective inhibitor of ROCKs, which allows for the investigation of specific downstream signaling pathways. It is also relatively easy to use in cell culture studies and animal models. However, this compound has some limitations, including its potential off-target effects and the need for careful dosing in animal models.
Zukünftige Richtungen
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine has potential future applications in various fields of research. It may be used in the development of new cancer therapies, as it has been shown to inhibit the migration and invasion of cancer cells. This compound may also be used in the treatment of cardiovascular diseases, as it has been shown to reduce blood pressure in animal models of hypertension. Additionally, this compound may be used in the treatment of neurological disorders, as it has been shown to improve neurological function in animal models of stroke. Further research is needed to fully understand the potential applications of this compound in these areas.
Synthesemethoden
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine can be synthesized using a multi-step reaction starting from commercially available chemicals. The synthesis involves the reaction of 2-tert-butyl-6-methylphenol with propargyl bromide to form 3-(2-tert-butyl-6-methylphenoxy)propyne. The propyne is then reacted with pyrrolidine in the presence of a palladium catalyst to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine has been used in various scientific research applications, including cell culture studies and animal models. It has been shown to have a wide range of effects on cellular processes, including cell adhesion, migration, and proliferation. This compound has been used to investigate the role of ROCKs in various physiological and pathological conditions, including cancer, cardiovascular diseases, and neurological disorders.
Eigenschaften
IUPAC Name |
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-15-9-7-10-16(18(2,3)4)17(15)20-14-8-13-19-11-5-6-12-19/h7,9-10H,5-6,8,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYYXRYHCGENPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)OCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-ethyl-4-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)piperazine](/img/structure/B4982855.png)
![5-[(2-fluorophenoxy)methyl]-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4982859.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4982862.png)
![5-[3-chloro-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982868.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-methyl-2-(2-pyrazinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4982888.png)

![2-[2-(aminosulfonyl)-4-chlorophenoxy]-N-cyclopentylacetamide](/img/structure/B4982901.png)
![N-(3-methoxyphenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide](/img/structure/B4982908.png)
![3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4982918.png)
![1-(2,3-dichlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4982922.png)

![3-ethynyl-N-[4-(4-{[(3-ethynylphenyl)amino]carbonyl}phenoxy)phenyl]benzamide](/img/structure/B4982938.png)
![2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol](/img/structure/B4982939.png)

